molecular formula C17H19ClN2OS B195716 Chlorpromazine sulfoxide CAS No. 969-99-3

Chlorpromazine sulfoxide

Cat. No.: B195716
CAS No.: 969-99-3
M. Wt: 334.9 g/mol
InChI Key: QEPPAOXKZOTMPM-JOCHJYFZSA-N
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Description

Chlorpromazine sulfoxide is a major metabolite of chlorpromazine, a phenothiazine derivative widely used as an antipsychotic medication. This compound retains some pharmacological properties of its parent compound, chlorpromazine, and is known for its vasomotor and central nervous system actions .

Biochemical Analysis

Biochemical Properties

Chlorpromazine Sulfoxide interacts with various enzymes and proteins. It is a product of the metabolic mechanisms of Chlorpromazine, catalyzed by the cytochrome P450 isoenzyme 1A2 . The metabolic pathways include S-oxidation, aromatic hydroxylation, and N-dealkylation .

Cellular Effects

This compound, like Chlorpromazine, has been found to have similar vasomotor and central nervous system actions

Molecular Mechanism

The molecular mechanism of this compound is not entirely clear. It is known that Chlorpromazine, the parent compound, acts as a strong antagonist of the dopaminergic D2 receptor . The metabolic mechanisms of Chlorpromazine, which result in the formation of this compound, are thought to involve the formation of reactive metabolites that have side effects on the parent drug .

Temporal Effects in Laboratory Settings

Chlorpromazine exhibits multicompartmental pharmacokinetics in most subjects, suggesting that its metabolites, including this compound, may have similar properties .

Dosage Effects in Animal Models

This compound has been found to produce similar effects to Chlorpromazine in dogs .

Metabolic Pathways

This compound is involved in the metabolic pathways of Chlorpromazine, which include S-oxidation, aromatic hydroxylation, and N-dealkylation . These metabolic pathways are catalyzed by the cytochrome P450 isoenzyme 1A2 .

Transport and Distribution

Chlorpromazine, the parent compound, exhibits multicompartmental pharmacokinetics, suggesting that this compound may have similar properties .

Subcellular Localization

Chlorpromazine, the parent compound, is known to affect multiple organ systems and levels of the central nervous system , suggesting that this compound may have similar properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorpromazine sulfoxide can be synthesized through the oxidation of chlorpromazine. This oxidation can be achieved using various oxidizing agents such as nitric oxide, hydrogen peroxide, or electrochemical methods. For instance, the electrochemical synthesis involves the use of a direct batch electrode platform under controlled current conditions to achieve the formation of this compound .

Industrial Production Methods: In industrial settings, the oxidation of chlorpromazine to this compound can be carried out using catalytic oxidation processes. These processes often involve the use of catalysts such as carbon-modified titanium dioxide under UV or visible light irradiation .

Chemical Reactions Analysis

Types of Reactions: Chlorpromazine sulfoxide primarily undergoes oxidation reactions. It can also participate in photolytic and photocatalytic reactions under specific conditions.

Common Reagents and Conditions:

Major Products Formed: The major product formed from the oxidation of chlorpromazine is this compound. Further oxidation can lead to the formation of chlorpromazine-S,S-dioxide .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its pharmacological profile compared to chlorpromazine. It produces less marked orthostatic hypotension and has negligible epinephrine-blocking action in dogs, unlike chlorpromazine . Additionally, this compound is less active in terms of central nervous system depressant effects in mice and rabbits compared to chlorpromazine .

Properties

IUPAC Name

3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPPAOXKZOTMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871817
Record name 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

969-99-3
Record name Chlorpromazine sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=969-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Opromazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000969993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Opromazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170990
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OPROMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016U10PN9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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